![molecular formula C15H12FN3O3S B5700331 N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, commonly known as FN-1501, is a chemical compound that has gained significant attention in the field of scientific research. FN-1501 is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by FN-1501 leads to an increase in endocannabinoid levels in the body, which has been shown to have a wide range of biochemical and physiological effects.
作用機序
FN-1501 acts as a potent inhibitor of N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting this compound, FN-1501 leads to an increase in endocannabinoid levels in the body, which has been shown to have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The increase in endocannabinoid levels resulting from this compound inhibition by FN-1501 has been shown to have a wide range of effects on the body. Endocannabinoids are known to play a role in pain modulation, inflammation, mood regulation, and appetite control. FN-1501 has been shown to have potent analgesic and anti-inflammatory effects in preclinical models, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. Additionally, FN-1501 has been shown to have anxiolytic and antidepressant effects in preclinical models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of FN-1501 for lab experiments is its potency as an N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide inhibitor. This allows for the study of endocannabinoid signaling in a more precise and controlled manner, as the levels of endocannabinoids in the body can be manipulated through the use of FN-1501. However, one limitation of FN-1501 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on FN-1501. One area of interest is the potential therapeutic applications of the compound in the treatment of chronic pain and inflammatory conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide inhibition by FN-1501, as well as the potential therapeutic applications of the compound in the treatment of anxiety and depression. Finally, there is a need for further development of more potent and selective this compound inhibitors, which may have even greater therapeutic potential than FN-1501.
合成法
FN-1501 is synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-fluoroaniline to form the corresponding amide, which is subsequently treated with carbon disulfide and potassium hydroxide to form the final product, FN-1501.
科学的研究の応用
FN-1501 has been extensively studied for its potential therapeutic applications in a wide range of conditions, including pain, inflammation, anxiety, and depression. The compound has been shown to have potent analgesic and anti-inflammatory effects in preclinical models, making it a promising candidate for the treatment of chronic pain and inflammatory conditions.
特性
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-9-6-7-10(8-13(9)19(21)22)14(20)18-15(23)17-12-5-3-2-4-11(12)16/h2-8H,1H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGQQXYEDZACOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
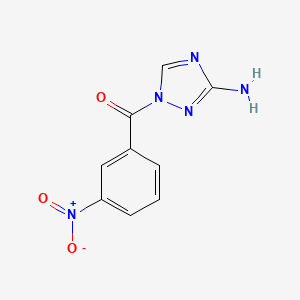
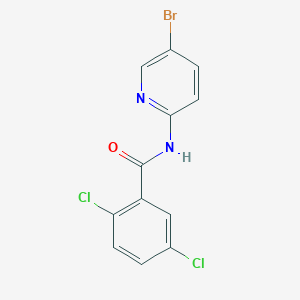
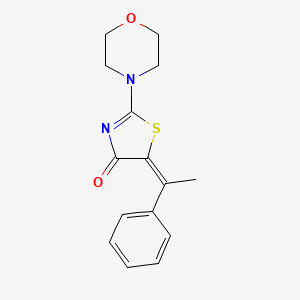
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)
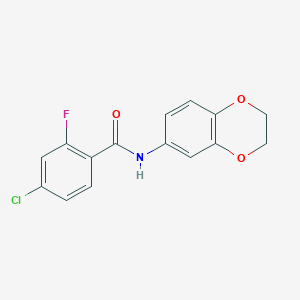

![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)
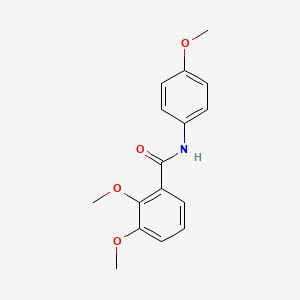
![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)


